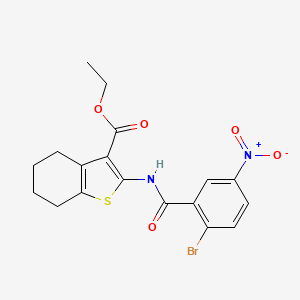
Ethyl 2-(2-bromo-5-nitrobenzamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 2-(2-Bromo-5-nitrobenzamido)-4,5,6,7-tetrahidro-1-benzotiofeno-3-carboxilato de etilo es un complejo compuesto orgánico que pertenece a la clase de los benzotiofenos. Este compuesto se caracteriza por la presencia de un núcleo benzotiofeno, que es un heterociclo que contiene azufre, y varios grupos funcionales, entre ellos un grupo bromo, nitro y éster etílico. La estructura única de este compuesto lo hace interesante en varios campos de la investigación científica y las aplicaciones industriales.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 2-(2-Bromo-5-nitrobenzamido)-4,5,6,7-tetrahidro-1-benzotiofeno-3-carboxilato de etilo generalmente implica varios pasos. Un método común comienza con la preparación del núcleo benzotiofeno, seguido de la introducción de los grupos bromo y nitro mediante reacciones de sustitución electrofílica aromática. El paso final implica la formación del grupo éster etílico mediante reacciones de esterificación.
Métodos de producción industrial
En un entorno industrial, la producción de este compuesto puede implicar el uso de reactores de flujo continuo para garantizar un control preciso de las condiciones de reacción, como la temperatura, la presión y el tiempo de reacción. Los catalizadores y los disolventes se utilizan a menudo para mejorar la eficiencia y el rendimiento de las reacciones.
Análisis De Reacciones Químicas
Tipos de reacciones
El 2-(2-Bromo-5-nitrobenzamido)-4,5,6,7-tetrahidro-1-benzotiofeno-3-carboxilato de etilo puede sufrir varios tipos de reacciones químicas, entre ellas:
Oxidación: El grupo nitro se puede reducir a un grupo amino en condiciones adecuadas.
Reducción: El grupo bromo se puede sustituir por otros nucleófilos mediante reacciones de sustitución nucleofílica.
Sustitución: El grupo éster se puede hidrolizar para formar el ácido carboxílico correspondiente.
Reactivos y condiciones comunes
Oxidación: Los reactivos comunes incluyen peróxido de hidrógeno y catalizadores metálicos.
Reducción: A menudo se utilizan reactivos como hidruro de aluminio y litio o borohidruro de sodio.
Sustitución: Se pueden utilizar nucleófilos como aminas o tioles en presencia de una base.
Principales productos formados
Oxidación: Derivados amino del compuesto.
Reducción: Derivados de benzotiofeno sustituidos.
Sustitución: Ácidos carboxílicos u otros ésteres sustituidos.
Aplicaciones en investigación científica
El 2-(2-Bromo-5-nitrobenzamido)-4,5,6,7-tetrahidro-1-benzotiofeno-3-carboxilato de etilo tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Se investiga su potencial como compuesto bioactivo con propiedades antimicrobianas o anticancerígenas.
Medicina: Se explora su posible uso en el desarrollo de fármacos, particularmente en el diseño de nuevos agentes terapéuticos.
Industria: Se utiliza en el desarrollo de nuevos materiales con propiedades específicas, como la conductividad o la fluorescencia.
Aplicaciones Científicas De Investigación
Ethyl 2-(2-bromo-5-nitrobenzamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mecanismo De Acción
El mecanismo de acción del 2-(2-Bromo-5-nitrobenzamido)-4,5,6,7-tetrahidro-1-benzotiofeno-3-carboxilato de etilo implica su interacción con dianas moleculares específicas. El grupo nitro puede sufrir una reducción para formar intermediarios reactivos que pueden interactuar con componentes celulares, lo que lleva a varios efectos biológicos. El grupo bromo también puede participar en interacciones de enlace halógeno, lo que puede influir en la afinidad de unión del compuesto a sus dianas.
Comparación Con Compuestos Similares
El 2-(2-Bromo-5-nitrobenzamido)-4,5,6,7-tetrahidro-1-benzotiofeno-3-carboxilato de etilo se puede comparar con otros derivados de benzotiofeno, como:
Benzisotiazolonas: Estos compuestos también contienen un heterociclo de azufre, pero difieren en sus grupos funcionales y actividades biológicas.
Benzotiazoles: Similares en estructura, pero con diferentes sustituyentes, lo que lleva a propiedades químicas y biológicas distintas.
Propiedades
Fórmula molecular |
C18H17BrN2O5S |
|---|---|
Peso molecular |
453.3 g/mol |
Nombre IUPAC |
ethyl 2-[(2-bromo-5-nitrobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C18H17BrN2O5S/c1-2-26-18(23)15-11-5-3-4-6-14(11)27-17(15)20-16(22)12-9-10(21(24)25)7-8-13(12)19/h7-9H,2-6H2,1H3,(H,20,22) |
Clave InChI |
NVUHQGKFARRABG-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















